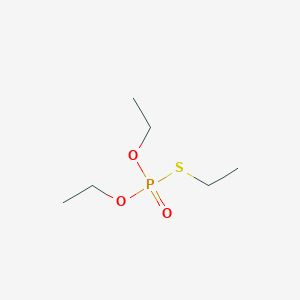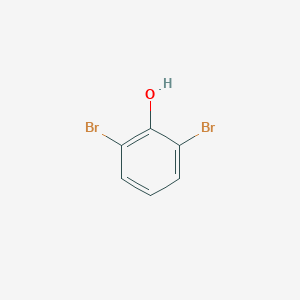
1-Chloro-3,3-dimethylbutane
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3,3-dimethylbutane can be synthesized through the chlorination of 3,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor where 3,3-dimethylbutane is exposed to chlorine gas under controlled conditions. The product is then purified through distillation to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3,3-dimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH3).
Elimination Reactions: These reactions can occur in the presence of strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Major Products Formed
Substitution Reactions: The major products formed are alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is 3,3-dimethyl-1-butene, formed through the elimination of hydrogen chloride.
Aplicaciones Científicas De Investigación
1-Chloro-3,3-dimethylbutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It is used in the development of new drug candidates and in the study of reaction mechanisms involving alkyl halides.
Agrochemical Research: It is utilized in the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-3,3-dimethylbutane involves its ability to undergo nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds. In elimination reactions, the compound loses a hydrogen chloride molecule, leading to the formation of alkenes .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,2-dimethylpropane: Similar in structure but with different substitution patterns.
1-Bromo-3,3-dimethylbutane: Similar in structure but with a bromine atom instead of chlorine.
3,3-Dimethyl-1-butene: The alkene formed from the elimination reaction of 1-chloro-3,3-dimethylbutane.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and elimination reactions under various conditions adds to its utility in chemical research and industrial applications .
Propiedades
IUPAC Name |
1-chloro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKOSFYXBAPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182768 | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2855-08-5 | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-chloro-3,3-dimethylbutane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79T86BR8ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method for synthesizing 3,3-dimethylbutyraldehyde using 1-chloro-3,3-dimethylbutane?
A: Research indicates that 3,3-dimethylbutyraldehyde can be efficiently synthesized by reacting this compound with dimethyl sulfoxide (DMSO) [, , ]. This reaction requires the presence of a base, such as sodium bromide or potassium iodide, in substoichiometric amounts [, , ]. This method offers a convenient pathway to obtain the desired aldehyde.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, research has explored the vibrational and conformational properties of this compound using spectroscopic techniques []. While the specific data isn't outlined in the abstracts, this suggests that information on its infrared and Raman spectra, as well as its conformational preferences, might be available within the full research article.
Q3: Are there any alternative synthetic routes to 3,3-dimethylbutyraldehyde besides using this compound?
A: While the provided abstracts focus on utilizing this compound for 3,3-dimethylbutyraldehyde synthesis [, , ], a direct comparison with other potential synthetic routes is not discussed. Exploring alternative methods and comparing their efficiency, cost, and environmental impact could be an interesting avenue for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)



![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)





